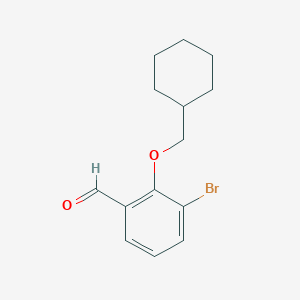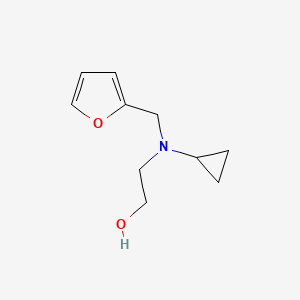amino)acetate](/img/structure/B7865345.png)
Methyl 2-([(tert-butoxy)carbonyl](ethyl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((tert-butoxy)carbonylamino)acetate is a chemical compound with significant applications in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (BOC) protecting group, which is commonly used to protect amines during chemical reactions.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The BOC group can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction is typically carried out in aqueous conditions.
Industrial Production Methods: On an industrial scale, the synthesis of Methyl 2-((tert-butoxy)carbonylamino)acetate involves large-scale reactions with stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where the BOC group can be selectively removed using strong acids such as trifluoroacetic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Trifluoroacetic acid is typically used to remove the BOC group.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Free amines after BOC group removal.
Applications De Recherche Scientifique
Methyl 2-((tert-butoxy)carbonylamino)acetate is widely used in:
Chemistry: As a protecting group in organic synthesis.
Biology: In peptide synthesis and modification.
Medicine: In the development of pharmaceuticals.
Industry: In the production of fine chemicals and intermediates.
Mécanisme D'action
The compound exerts its effects through the protection of amines, which prevents unwanted side reactions during synthesis. The BOC group is stable under a variety of conditions but can be selectively removed when needed.
Molecular Targets and Pathways:
Amines: The primary target is the amine group, which is protected by the BOC group.
Pathways: The compound is involved in synthetic pathways where selective protection and deprotection are crucial.
Comparaison Avec Des Composés Similaires
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 2-((benzyloxycarbonyl)amino)acetate: Uses a benzyloxycarbonyl (Cbz) protecting group instead of BOC.
Uniqueness:
The presence of the tert-butoxycarbonyl group makes Methyl 2-((tert-butoxy)carbonylamino)acetate particularly stable and versatile in organic synthesis compared to other protecting groups.
(tert-butoxy)carbonylamino)acetate in various scientific and industrial applications
Propriétés
IUPAC Name |
methyl 2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-11(7-8(12)14-5)9(13)15-10(2,3)4/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWGSMBXJSCAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methylamine](/img/structure/B7865297.png)




![4-[(4-Isopropylphenyl)amino]benzoic acid](/img/structure/B7865335.png)
![2-[(3-Chlorophenyl)thio]quinoline-4-carboxylic acid](/img/structure/B7865337.png)
![1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone](/img/structure/B7865358.png)


